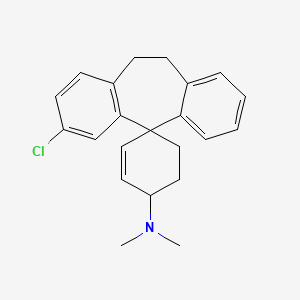

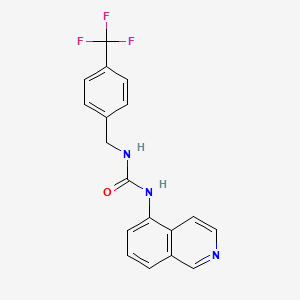

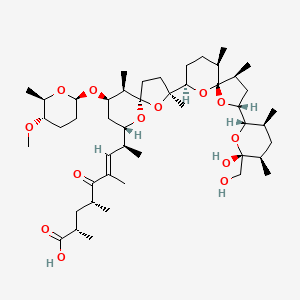

![molecular formula C26H24N2O4 B1666454 (1R,2R)-2-(4'-(3-phenylureido)-[1,1'-biphenyl]-4-carbonyl)cyclopentane-1-carboxylic acid CAS No. 959122-11-3](/img/structure/B1666454.png)

(1R,2R)-2-(4'-(3-phenylureido)-[1,1'-biphenyl]-4-carbonyl)cyclopentane-1-carboxylic acid

Overview

Description

A 922500 is a potent, selective, and orally bioavailable inhibitor of diacylglycerol acyltransferase 1 (DGAT-1). This enzyme plays a crucial role in the synthesis of triglycerides, which are important for energy storage in the body. By inhibiting DGAT-1, A 922500 has shown potential in reducing triglyceride levels and has been studied for its effects on obesity and related metabolic disorders .

Scientific Research Applications

A 922500 has been extensively studied for its potential therapeutic applications in various fields:

Chemistry: Used as a tool compound to study the role of diacylglycerol acyltransferase 1 in triglyceride synthesis.

Biology: Investigated for its effects on lipid metabolism and energy storage in cells.

Medicine: Explored as a potential treatment for obesity, dyslipidemia, and related metabolic disorders. .

Industry: Utilized in the development of new therapeutic agents targeting metabolic diseases.

Mechanism of Action

A 922500 exerts its effects by selectively inhibiting the enzyme diacylglycerol acyltransferase 1. This enzyme catalyzes the final step in triglyceride synthesis, which involves the esterification of diacylglycerol with fatty acyl-coenzyme A. By inhibiting this enzyme, A 922500 reduces the synthesis of triglycerides, leading to lower levels of triglycerides in the blood and tissues. This mechanism is particularly beneficial in conditions like obesity and dyslipidemia, where elevated triglyceride levels are a concern .

Biochemical Analysis

Biochemical Properties

A 922500 interacts with the enzyme DGAT-1, which catalyzes the final step of triglyceride synthesis . It inhibits both human and mouse forms of DGAT-1 with IC50 values of 7 nM and 24 nM, respectively . A 922500 does not inhibit other acyltransferases, such as DGAT-2, ACAT-1, and ACAT-2 .

Cellular Effects

In cellular contexts, A 922500 has been shown to suppress cell proliferation and induce apoptosis in certain cell types . For instance, in GBM cells, treatment with A 922500 led to upregulation of CPT1A protein, promoted fatty acid oxidation (FAO), and production of reactive oxygen species (ROS), thereby inducing apoptosis .

Molecular Mechanism

At the molecular level, A 922500 exerts its effects by inhibiting the activity of DGAT-1 . This inhibition disrupts the final step of triglyceride synthesis, thereby affecting lipid metabolism within the cell . The compound’s interaction with DGAT-1 is a key aspect of its mechanism of action .

Dosage Effects in Animal Models

The effects of A 922500 have been studied in animal models, including Zucker fatty rats and diet-induced dyslipidemic hamsters

Metabolic Pathways

A 922500 is involved in the metabolic pathway of triglyceride synthesis, where it inhibits the enzyme DGAT-1 . This enzyme catalyzes the final step in the synthesis of triglycerides, a type of lipid .

Transport and Distribution

Given its role as a DGAT-1 inhibitor, it is likely to be involved in lipid metabolism pathways within cells .

Subcellular Localization

The subcellular localization of A 922500 is not explicitly documented. Considering its role as a DGAT-1 inhibitor, it is likely to be found in regions of the cell where lipid metabolism and triglyceride synthesis occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

A 922500 can be synthesized through a multi-step process involving the reaction of specific organic compounds under controlled conditionsThe solubility of A 922500 in organic solvents such as dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF) facilitates its preparation .

Industrial Production Methods

Industrial production of A 922500 involves scaling up the laboratory synthesis process while ensuring high purity and yield. The compound is typically produced in crystalline form and stored at low temperatures to maintain its stability. The production process includes rigorous quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

A 922500 primarily undergoes inhibition reactions with the enzyme diacylglycerol acyltransferase 1. It does not significantly interact with other acyltransferases, such as diacylglycerol acyltransferase 2, acyl coenzyme A cholesterol acyltransferase 1, and acyl coenzyme A cholesterol acyltransferase 2 .

Common Reagents and Conditions

The compound is soluble in organic solvents like ethanol, DMSO, and DMF. It is typically used in concentrations ranging from nanomolar to micromolar levels in various biological assays .

Major Products Formed

The primary product of the reaction involving A 922500 is the inhibition of diacylglycerol acyltransferase 1 activity, leading to reduced synthesis of triglycerides .

Comparison with Similar Compounds

A 922500 is unique in its high selectivity and potency as a diacylglycerol acyltransferase 1 inhibitor. It demonstrates excellent selectivity over other acyltransferases, including diacylglycerol acyltransferase 2 and acyl coenzyme A cholesterol acyltransferase 1 and 2 . Similar compounds include:

T863: Another diacylglycerol acyltransferase 1 inhibitor with similar applications in metabolic research.

PF-04620110: A diacylglycerol acyltransferase 1 inhibitor studied for its effects on lipid metabolism.

A 922500 stands out due to its high potency and selectivity, making it a valuable tool in both research and potential therapeutic applications.

properties

IUPAC Name |

(1R,2R)-2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c29-24(22-7-4-8-23(22)25(30)31)19-11-9-17(10-12-19)18-13-15-21(16-14-18)28-26(32)27-20-5-2-1-3-6-20/h1-3,5-6,9-16,22-23H,4,7-8H2,(H,30,31)(H2,27,28,32)/t22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZRFEQDOFSZBV-DHIUTWEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80242027 | |

| Record name | A-922500 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80242027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959122-11-3 | |

| Record name | (1R,2R)-2-[[4′-[[(Phenylamino)carbonyl]amino][1,1′-biphenyl]-4-yl]carbonyl]cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959122-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | A-922500 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959122113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-922500 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80242027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 959122-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A-922500 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44698M475X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of (1R,2R)-2-(4'-(3-phenylureido)-[1,1'-biphenyl]-4-carbonyl)cyclopentane-1-carboxylic acid (A-922500)?

A: this compound (A-922500) is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme that catalyzes the final and committed step in triglyceride biosynthesis. [, , , ] By inhibiting DGAT1, A-922500 effectively reduces the synthesis of triglycerides within cells. [, , , ] This inhibition leads to downstream effects such as decreased triglyceride levels in serum, reduced free fatty acid levels, and potential improvements in lipid profiles. [, , ]

Q2: What evidence supports the efficacy of A-922500 in reducing triglyceride levels?

A: Studies using both genetic and diet-induced models of hypertriglyceridemia have demonstrated the triglyceride-lowering effects of A-922500. In Zucker fatty rats, a genetic model of obesity and hypertriglyceridemia, oral administration of A-922500 at 3 mg/kg resulted in a significant 39% reduction in serum triglycerides. [] Similarly, in diet-induced dyslipidemic hamsters, the same dose of A-922500 led to a substantial 53% decrease in serum triglyceride levels. [] These findings highlight the potential of A-922500 as a therapeutic agent for managing hypertriglyceridemia.

Q3: How does A-922500 impact lipid droplet formation in cells?

A: Research indicates that A-922500 effectively reduces lipid droplet biogenesis. [, , ] In a study investigating the role of lipid droplets during Toxoplasma gondii infection in human dendritic cells, treatment with A-922500 significantly reduced lipid droplet formation. [] This reduction was associated with a decrease in the percentage of infected cells and a slower parasite replication rate. [] These findings suggest that A-922500, through its inhibition of DGAT1, may influence lipid metabolism and modulate cellular processes related to lipid droplet biogenesis.

Q4: Has A-922500 demonstrated any impact on the expression of genes related to lipid metabolism?

A: Yes, in vitro studies using bovine embryos have shown that A-922500 can influence the expression of genes involved in lipid metabolism. Supplementation of embryo culture with A-922500 led to a downregulation of DGAT1 gene expression. [] Additionally, A-922500 treatment upregulated the expression of GLUT1, a gene involved in glucose metabolism. [] These findings indicate that A-922500 may exert its effects not only through direct enzyme inhibition but also by modulating the expression of key genes involved in lipid and energy metabolism.

Q5: Are there any potential safety concerns related to the systemic distribution of A-922500?

A: Research comparing A-922500 to another DGAT1 inhibitor, Compound A, highlights a potential safety advantage of A-922500. While both compounds effectively inhibited DGAT1 enzyme activity in vitro, Compound A exhibited systemic distribution in mice and caused skin aberrations. [] In contrast, A-922500 demonstrated preferential distribution to the intestine and improved obesity and insulin resistance in diet-induced obese mice without causing skin abnormalities. [] These findings suggest that the targeted intestinal distribution of A-922500 may contribute to a more favorable safety profile compared to systemically distributed DGAT1 inhibitors.

Q6: What is the significance of exploring intestine-targeted DGAT1 inhibition?

A: Research suggests that the intestine plays a key role in DGAT1-mediated effects on obesity and insulin resistance. A study comparing the effects of systemic versus intestine-targeted DGAT1 inhibition demonstrated that A-922500, with its preferential distribution to the intestine, effectively improved obesity and insulin resistance in mice without causing skin aberrations observed with the systemically distributed inhibitor. [] This finding highlights the importance of tissue-specific targeting in drug development and suggests that intestine-targeted DGAT1 inhibition may be a promising approach for addressing metabolic disorders.

Q7: Beyond metabolic disorders, are there other potential applications for A-922500 being investigated?

A: Emerging research suggests a potential role for A-922500 in modulating viral infections. In the context of SARS-CoV-2 infection, A-922500 demonstrated the ability to inhibit viral replication and reduce the production of pro-inflammatory mediators. [] This antiviral effect was linked to the compound's ability to modulate lipid droplet formation, which appears to be essential for SARS-CoV-2 replication. [] This finding underscores the broader therapeutic potential of A-922500 beyond its established role in metabolic diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

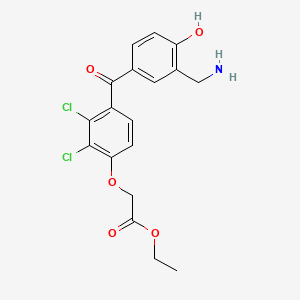

![[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B1666371.png)

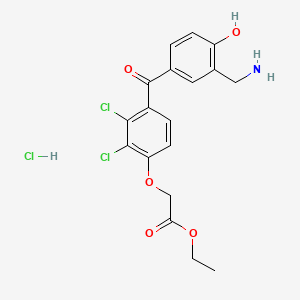

![1-[2,3-Dimethyl-2-(2-methylbut-3-en-2-yl)furan-3-yl]-3,5-dihydroxy-4-methoxyhexan-2-one](/img/structure/B1666373.png)

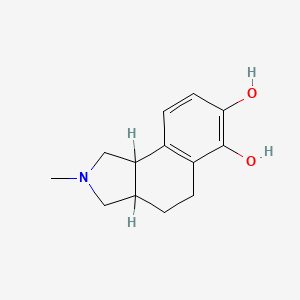

![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666375.png)

![(1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol](/img/structure/B1666380.png)

![(4R,7R,8R,9Z,14Z,16Z,20S)-20-Hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B1666381.png)